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L-malic acid, a C4-dicarboxylic acid, is a valuable platform chemical with wide applications in

the food, pharmaceutical, and chemical industries. Its production through microbial

fermentation offers a sustainable alternative to traditional chemical synthesis. This technical

guide provides a comprehensive overview of the core microbial biosynthesis pathways for L-

malic acid production, detailing metabolic engineering strategies, key experimental protocols,

and quantitative data to aid researchers in this field.

Core Biosynthetic Pathways for L-Malic Acid
Production
Microorganisms primarily utilize three main metabolic pathways for the biosynthesis of L-malic

acid: the Tricarboxylic Acid (TCA) Cycle (oxidative pathway), the Glyoxylate Cycle, and the

Reductive Tricarboxylic Acid (rTCA) Cycle (reductive pathway).[1][2]

Oxidative Tricarboxylic Acid (TCA) Cycle
In many microorganisms, L-malic acid is an intermediate of the TCA cycle, located in the

mitochondria. Glucose is first converted to pyruvate via glycolysis. Pyruvate is then

decarboxylated to acetyl-CoA, which enters the TCA cycle. Through a series of enzymatic

reactions, L-malic acid is produced from fumarate by fumarase. However, the theoretical yield

of L-malic acid from glucose through this pathway is limited to 1 mol/mol.[1][3]
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Glyoxylate Cycle
The glyoxylate cycle is an anabolic pathway that bypasses the decarboxylation steps of the

TCA cycle, allowing for the net conversion of acetyl-CoA to succinate and other four-carbon

compounds. Isocitrate is cleaved into glyoxylate and succinate by isocitrate lyase. Malate

synthase then catalyzes the condensation of glyoxylate and acetyl-CoA to form L-malic acid.

This pathway is crucial for microorganisms growing on C2 compounds.[2]

Reductive Tricarboxylic Acid (rTCA) Cycle
The rTCA cycle is the most efficient pathway for L-malic acid production, with a theoretical yield

of 2 mol of L-malic acid per mol of glucose.[4] This cytosolic pathway involves the carboxylation

of pyruvate to oxaloacetate by pyruvate carboxylase (PYC), followed by the reduction of

oxaloacetate to L-malic acid by malate dehydrogenase (MDH).[1][5] This pathway is particularly

attractive for metabolic engineering as it involves CO2 fixation and is ATP-neutral when

pyruvate is derived from glycolysis.[6]

Below is a diagram illustrating the core metabolic pathways for L-malic acid production.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28533066/
https://www.shodex.com/en/dc/03/08/32.html
https://www.researchgate.net/figure/Construction-of-A-niger-cell-factory-to-produce-malic-acid-a-Biosynthetic-pathway-of_fig3_335029278
https://pubmed.ncbi.nlm.nih.gov/10704128/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2394876/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glycolysis

Cytosol

Mitochondrion

Glucose Pyruvate

Pyruvate

Pyruvate

Oxaloacetate

 PYC (CO2 fixation)

L-Malic Acid MDH (NADH -> NAD+)

Acetyl-CoA

Glyoxylate

 Malate Synthase

Isocitrate Succinate

Acetyl-CoA Citrate Isocitrate α-Ketoglutarate Succinyl-CoA Succinate Fumarate L-Malic Acid Fumarase

Oxaloacetate

 MDH (NAD+ -> NADH)

Click to download full resolution via product page

Core metabolic pathways for L-malic acid production.

Microbial Cell Factories and Metabolic Engineering
Strategies
A variety of microorganisms, including filamentous fungi (Aspergillus sp.), yeasts

(Saccharomyces cerevisiae), and bacteria (Escherichia coli), have been engineered for

enhanced L-malic acid production. Key metabolic engineering strategies include:

Overexpression of Key Enzymes: Increasing the expression of pyruvate carboxylase (PYC)

and malate dehydrogenase (MDH) to enhance the carbon flux towards the rTCA pathway.
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Deletion of Competing Pathways: Knocking out genes involved in byproduct formation, such

as those responsible for ethanol, lactate, and succinate production, to redirect carbon flux

towards L-malic acid.

Enhancing Precursor Supply: Engineering the upstream glycolytic pathway to increase the

availability of pyruvate.

Cofactor Engineering: Modulating the intracellular NADH/NAD+ ratio to favor the reduction of

oxaloacetate to L-malic acid.

Transporter Engineering: Overexpressing L-malic acid transporters to facilitate its export

from the cell and alleviate feedback inhibition.

The following diagram illustrates a general experimental workflow for the metabolic engineering

of a microbial strain for L-malic acid production.
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Experimental workflow for metabolic engineering.

Quantitative Data on L-Malic Acid Production
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The following tables summarize quantitative data from various studies on microbial L-malic acid

production, providing a comparative overview of different microorganisms and engineering

strategies.

Table 1: L-Malic Acid Production by Wild-Type and Engineered Fungi

Microorgani
sm

Genetic
Modificatio
n

Titer (g/L) Yield (g/g)
Productivity
(g/L/h)

Reference

Aspergillus

flavus
Wild-type 113 0.73 0.59 [1]

Aspergillus

oryzae

Overexpressi

on of native

pyc and mdh

42.3 - - [1]

Aspergillus

niger

Engineered

rTCA

pathway,

transporter

overexpressi

on

201.24 0.84 0.93 [3]

Ustilago

trichophora

TZ1

Evolved

strain
195 0.43 0.74 [1]

Table 2: L-Malic Acid Production by Engineered Yeasts and Bacteria
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Microorgani
sm

Genetic
Modificatio
n

Titer (g/L)
Yield
(mol/mol
glucose)

Productivity
(g/L/h)

Reference

Saccharomyc

es cerevisiae

Overexpressi

on of pyc2,

mdh3, and

SpMAE1

59 0.42 0.18 [6]

Pichia

kudriavzevii

Overexpressi

on of

SpMAE1

43.8 - - [1]

Escherichia

coli

Engineered

reductive

pathway

34.3 1.42 0.47 [1]

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the microbial

production of L-malic acid.

Construction of an Expression Vector for pyc and mdh
in Aspergillus niger
This protocol describes the construction of a plasmid for the overexpression of pyruvate

carboxylase (pyc) and malate dehydrogenase (mdh) genes in Aspergillus niger.

Materials:

A. niger genomic DNA

Expression vector (e.g., pPK2 containing a strong constitutive promoter like PgpdA)

Restriction enzymes (e.g., NotI, PacI)

T4 DNA Ligase
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E. coli DH5α competent cells

LB agar plates with appropriate antibiotic

PCR primers for pyc and mdh amplification

Procedure:

Gene Amplification: Amplify the coding sequences of the pyc and mdh genes from A. niger

genomic DNA using PCR with primers containing appropriate restriction sites.

Vector and Insert Digestion: Digest the expression vector and the purified PCR products of

pyc and mdh with the selected restriction enzymes.

Ligation: Ligate the digested pyc and mdh fragments into the digested expression vector

using T4 DNA Ligase.

Transformation of E. coli: Transform the ligation mixture into competent E. coli DH5α cells

and select for transformants on LB agar plates containing the appropriate antibiotic.

Plasmid Verification: Isolate plasmid DNA from the resulting colonies and verify the correct

insertion of the pyc and mdh genes by restriction digestion and DNA sequencing.

Protoplast Transformation of Aspergillus oryzae
This protocol outlines the transformation of Aspergillus oryzae with the constructed expression

plasmid.

Materials:

A. oryzae spores

YPD medium

Lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)

Osmotic stabilizer (e.g., 1.2 M MgSO4)

PEG-CaCl2 solution
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Regeneration agar medium with selective agent

Procedure:

Spore Germination: Inoculate A. oryzae spores into YPD medium and incubate until

germlings are formed.

Protoplast Formation: Harvest the germlings and treat with a lytic enzyme solution in the

presence of an osmotic stabilizer to generate protoplasts.

Transformation: Mix the protoplasts with the expression plasmid and PEG-CaCl2 solution to

facilitate DNA uptake.

Regeneration and Selection: Plate the transformed protoplasts on a regeneration agar

medium containing the appropriate selective agent and incubate until transformants appear.

Verification of Transformants: Confirm the integration of the expression cassette in the

genomic DNA of the transformants by PCR.

Fed-Batch Fermentation of Engineered Saccharomyces
cerevisiae
This protocol describes a fed-batch fermentation process for L-malic acid production using an

engineered S. cerevisiae strain.

Materials:

Engineered S. cerevisiae strain

Seed culture medium (e.g., YPD)

Batch fermentation medium (defined mineral medium with glucose)

Feeding solution (concentrated glucose solution)

Bioreactor with pH, temperature, and dissolved oxygen control

Procedure:
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Inoculum Preparation: Grow a seed culture of the engineered S. cerevisiae strain in shake

flasks.

Batch Phase: Inoculate the bioreactor containing the batch fermentation medium with the

seed culture. Maintain the pH at 5.0 with NaOH and the temperature at 30°C.

Fed-Batch Phase: Once the initial glucose in the batch medium is nearly consumed (as

indicated by a sharp increase in dissolved oxygen), start the fed-batch phase by feeding a

concentrated glucose solution.

Feeding Strategy: Maintain the glucose concentration in the bioreactor at a low level (e.g., <

5 g/L) to avoid overflow metabolism. The feed rate can be controlled based on the dissolved

oxygen signal or a predetermined profile.

Sampling and Analysis: Take samples periodically to monitor cell growth (OD600), glucose

consumption, and L-malic acid production by HPLC.

HPLC Analysis of L-Malic Acid and Byproducts
This protocol provides a method for the quantification of L-malic acid and common byproducts

(succinic acid, fumaric acid, pyruvic acid) in fermentation broth.

Materials:

HPLC system with a UV detector

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile phase A: 0.1% phosphoric acid in water

Mobile phase B: Acetonitrile

Standard solutions of L-malic acid, succinic acid, fumaric acid, and pyruvic acid

Procedure:

Sample Preparation: Centrifuge the fermentation broth to remove cells. Filter the supernatant

through a 0.22 µm syringe filter.
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HPLC Conditions:

Column Temperature: 30°C

Flow Rate: 1.0 mL/min

Detection Wavelength: 210 nm

Injection Volume: 20 µL

Gradient Program:

0-5 min: 100% A

5-15 min: Linear gradient to 90% A, 10% B

15-20 min: Hold at 90% A, 10% B

20-22 min: Linear gradient to 100% A

22-30 min: Hold at 100% A (re-equilibration)

Quantification: Create a standard curve for each organic acid using the standard solutions.

Quantify the concentration of each acid in the samples by comparing their peak areas to the

standard curves.

Conclusion
The microbial production of L-malic acid is a rapidly advancing field driven by metabolic

engineering and synthetic biology. The rTCA cycle stands out as the most promising pathway

for achieving high yields and titers. By employing the strategies and protocols outlined in this

guide, researchers can further optimize microbial cell factories for the efficient and sustainable

production of this important platform chemical. Future research should focus on developing

more robust and acid-tolerant strains, utilizing low-cost renewable feedstocks, and streamlining

downstream processing to enhance the economic viability of bio-based L-malic acid

production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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